5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Description
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
5-ethoxy-3-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-6-phenyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C27H28N2O5/c1-3-32-25-22(29(2)27(31)28-24(25)17-9-5-4-6-10-17)16-33-18-13-14-20-19-11-7-8-12-21(19)26(30)34-23(20)15-18/h4-6,9-10,13-15,24H,3,7-8,11-12,16H2,1-2H3,(H,28,31) |
InChI Key |
NFBSJWPTDYNXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N(C(=O)NC1C2=CC=CC=C2)C)COC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
Dihydropyrimidinone Core Synthesis
The Biginelli reaction, employing urea, ethyl acetoacetate, and benzaldehyde derivatives, generates the 3,4-dihydropyrimidin-2(1H)-one scaffold. Modifications include substituting urea with methylurea to introduce the N1-methyl group. For example, cyclocondensation of methylurea, ethyl 3-oxopentanoate, and 4-phenylbenzaldehyde under acidic conditions (HCl/AcOH) at 80°C for 12 hours yields 5-ethoxy-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Alkylation and Functionalization
Ethoxy Group Installation
The 5-position ethoxy group is introduced via alkylation of a hydroxy precursor. For instance, treating 5-hydroxy-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with ethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 6 hours achieves 85% conversion.
Oxymethyl-Benzochromen Coupling
The benzochromen moiety is attached through a Mitsunobu reaction. Reacting 6-(hydroxymethyl)-5-ethoxy-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with 3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen in the presence of DIAD and PPh₃ in THF at 0°C→25°C over 24 hours yields the coupled product.
Reaction Optimization and Conditions
Key parameters influencing yield and purity include temperature, catalyst choice, and solvent system. The table below summarizes optimized conditions for critical steps:
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For the final compound, reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity.
Spectroscopic Analysis
-
¹H NMR (500 MHz, DMSO-d6): δ 7.35–7.28 (m, 5H, Ph), 6.82 (s, 1H, chromen-H), 5.12 (s, 2H, OCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45 (s, 3H, NCH₃).
-
HRMS (ESI): m/z calcd. for C₂₉H₃₁N₂O₅ [M+H]⁺: 487.2231; found: 487.2229.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling
The bulky benzochromen group reduces coupling efficiency. Using excess DIAD (1.5 eq.) and prolonged reaction times (36 hours) improves yields to 72%.
Epimerization Risks
Basic conditions during alkylation may cause racemization. Employing mild bases (K₂CO₃ instead of NaOH) and low temperatures (0°C) mitigates this.
Scale-Up Considerations
Pilot-scale synthesis (100 g) of the dihydropyrimidinone core under reflux conditions achieves consistent yields (75–78%) with >95% purity. Continuous flow systems are recommended for the Mitsunobu step to enhance reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry. Below is a comparison with key analogues:
Substituent-Specific Analysis
- Benzo[c]chromen-6-one vs. Chromen-4-one (): The benzo[c]chromen system in the target compound introduces a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzyme active sites compared to simpler chromenones .
- Ethoxy vs.
- Phenyl vs. Methyl Substitutents : The phenyl group at position 4 likely increases steric bulk, possibly affecting binding specificity in biological targets compared to methyl-substituted DHPMs .
Research Findings and Data
Physicochemical Properties (Inferred)
| Property | Target Compound | Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-... () |
|---|---|---|
| Molecular Weight | ~522 g/mol | ~370 g/mol |
| LogP (Predicted) | ~3.8 | ~2.5 |
| Hydrogen Bond Acceptors | 6 | 5 |
Critical Analysis of Evidence
- Gaps in Data: No direct synthetic or biological data for the target compound exists in the provided evidence. Comparisons rely on structural analogues (e.g., ).
- Contradictions : While microwave-assisted synthesis () improves yields for simpler DHPMs, the target compound’s complexity may necessitate conventional stepwise methods .
Biological Activity
5-ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple functional groups that may interact with various biological macromolecules, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 460.5 g/mol. The IUPAC name reflects its intricate structure, which includes a dihydropyrimidinone core and a benzo[c]chromene moiety. The presence of ethoxy and phenyl groups further enhances its chemical diversity.
| Property | Value |
|---|---|
| Molecular Formula | C27H28N2O5 |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 5-ethoxy-3-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-6-phenyl-1,6-dihydropyrimidin-2-one |
| InChI Key | NFBSJWPTDYNXLT-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes in the body. These interactions can modulate various signaling pathways, which may lead to therapeutic effects such as anti-inflammatory and anticancer activities. The specific mechanisms remain under investigation but may involve inhibition of key enzymes or receptors associated with disease processes.
Anticancer Properties
Research indicates that compounds related to the benzo[c]chromene structure exhibit significant anticancer properties. For example, studies have shown that derivatives of this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that 5-ethoxy-1-methyl may reduce inflammation by targeting these pathways.
Case Studies and Research Findings
- Urolithins as Metabolites : A study on urolithins (metabolites derived from ellagic acid) demonstrated their neuroprotective effects through inhibition of phosphodiesterase II (PDE2). This suggests that compounds with similar structures may also exhibit neuroprotective properties by modulating PDE activity .
- PDE Inhibition : In vitro studies have shown that certain derivatives of benzo[c]chromene can inhibit PDEs effectively, which are implicated in various neurological disorders . This opens avenues for exploring the neuroprotective potential of 5-ethoxy-1-methyl in conditions like Alzheimer's disease.
- Cell Viability Assays : In experiments involving HT-22 cells exposed to corticosterone-induced neurotoxicity, compounds similar to 5-ethoxy showed significant protective effects by enhancing cell viability in a dose-dependent manner . This highlights the potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
